3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 618382-75-5
VCID: VC16139126
InChI: InChI=1S/C21H22N2O3/c1-14(2)12-15-8-10-16(11-9-15)17-13-19(21(24)25)23(22-17)18-6-4-5-7-20(18)26-3/h4-11,13-14H,12H2,1-3H3,(H,24,25)
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 618382-75-5

Cat. No.: VC16139126

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid - 618382-75-5

Specification

CAS No. 618382-75-5
Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name 2-(2-methoxyphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C21H22N2O3/c1-14(2)12-15-8-10-16(11-9-15)17-13-19(21(24)25)23(22-17)18-6-4-5-7-20(18)26-3/h4-11,13-14H,12H2,1-3H3,(H,24,25)
Standard InChI Key BENGAPBKXOZBQN-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, and 5. Key structural components include:

  • Position 1: A 2-methoxyphenyl group, contributing steric bulk and electronic effects via the methoxy (-OCH3_3) substituent.

  • Position 3: A 4-isobutylphenyl group, introducing hydrophobic character through the branched isobutyl chain.

  • Position 5: A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation .

The interplay of these substituents influences the compound’s solubility, reactivity, and interactions with biological targets.

Table 1: Comparative Analysis of Structurally Related Pyrazole Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acidC21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{3}350.44-isobutylphenyl, 2-methoxyphenyl
1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acidC18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}308.3p-tolyl (4-methylphenyl)
1H-Pyrazole-5-carboxylic acidC4H4N2O2\text{C}_{4}\text{H}_{4}\text{N}_{2}\text{O}_{2}112.1Unsubstituted pyrazole core

The addition of bulky aromatic groups in 3-(4-isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid enhances lipid solubility compared to simpler analogs like 1H-pyrazole-5-carboxylic acid .

Synthesis and Manufacturing Processes

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a plausible route involves:

  • Formation of a hydrazone intermediate through reaction of 2-methoxyphenylhydrazine with a diketone precursor.

  • Cyclization under acidic or thermal conditions to form the pyrazole ring.

  • Functionalization at position 3 via Suzuki-Miyaura coupling with 4-isobutylphenylboronic acid.

  • Oxidation of a methyl ester precursor to yield the carboxylic acid group .

Physicochemical Properties

Physical State and Stability

The compound is reported as a liquid at room temperature with an assay purity of ≥99% . Key properties include:

  • Solubility: Predicted to exhibit limited water solubility due to hydrophobic substituents, with better solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable under recommended storage conditions (-20°C in inert atmosphere) but susceptible to decarboxylation under prolonged heat or strong acidic/basic conditions .

PropertyValue/DescriptionSource
Molecular Weight350.4 g/mol
Physical StateLiquid
Storage Conditions-20°C, inert atmosphere
Purity≥99%

Notably, critical data such as melting point, logP, and pKa are absent from current literature, underscoring gaps in characterization.

Applications in Research and Development

Pharmaceutical Research

  • Lead Compound Optimization: The carboxylic acid moiety allows derivatization into esters or amides for prodrug development .

  • Targeted Drug Delivery: Hydrophobic substituents enhance compatibility with lipid-based nanocarriers .

Material Science

  • Coordination Chemistry: Potential as a ligand for metal-organic frameworks (MOFs) due to nitrogen and oxygen donor atoms.

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